Halofenate

Description

An antihyperlipoproteinemic agent and uricosuric agent.

Structure

3D Structure

Properties

IUPAC Name |

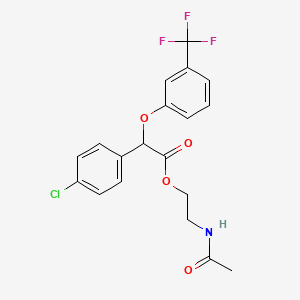

2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023120 | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24136-24-1, 26718-25-2 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofenate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halofenate's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofenate, a compound initially investigated for its lipid-lowering properties, has a multifaceted mechanism of action primarily centered on its role as a Selective Peroxisome Proliferator-Activated Receptor-gamma (SPPARγM). Its active metabolite, halofenic acid (HA), modulates PPARγ activity to produce antidiabetic effects without the adverse side effects typical of full agonists. Furthermore, this compound and its derivatives exhibit significant uricosuric and anti-inflammatory properties, making it a molecule of interest for metabolic and inflammatory diseases. This guide provides an in-depth examination of the molecular pathways, experimental validation, and quantitative data underpinning this compound's therapeutic potential.

Core Mechanism: Selective PPARγ Modulation

The primary mechanism of action of this compound is mediated by its active form, halofenic acid (HA), which functions as a selective PPARγ modulator.[1][2][3] Unlike full agonists such as thiazolidinediones (TZDs), HA exhibits a unique interaction with the PPARγ receptor, leading to a distinct downstream signaling cascade.

HA binds directly to the ligand-binding domain of human PPARγ.[1][2] This binding event is characterized by the effective displacement of corepressors, such as N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). However, this is coupled with an inefficient recruitment of coactivators like p300, CBP (CREB-binding protein), and TRAP220.[1][2][3] This differential regulation of cofactor interaction is the molecular basis for its partial agonist/antagonist profile. In the presence of a full agonist like rosiglitazone (B1679542), HA can act as an antagonist.[1][2]

This selective modulation results in a targeted regulation of PPARγ-responsive genes. For instance, in 3T3-L1 adipocytes, HA modulates the expression of a subset of these genes, leading to weaker adipogenic activity compared to full agonists.[2] This may contribute to its favorable side-effect profile, particularly the lack of significant weight gain observed with TZDs.[1][3]

Therapeutic Effects and Associated Mechanisms

Antidiabetic and Insulin-Sensitizing Effects

This compound has demonstrated robust antidiabetic and insulin-sensitizing activities.[1][3] In diabetic animal models, such as the ob/ob mouse and the obese Zucker (fa/fa) rat, this compound treatment leads to significant reductions in plasma glucose and insulin (B600854) levels.[1][2] Notably, in longer-term studies, it enhances insulin sensitivity to a degree comparable to rosiglitazone but without inducing body weight gain.[1][2][3] Clinical studies in patients with type 2 diabetes have also confirmed its glucose- and triglyceride-lowering effects, both as a monotherapy and in combination with other hypoglycemic agents.[1] The insulin-sensitizing effects are a direct consequence of its selective modulation of PPARγ.[1][2]

Lipid Metabolism

Historically, this compound was recognized as a hypolipidemic agent.[4][5] In rats, dietary administration of this compound resulted in 20-40% decreases in plasma cholesterol, triglycerides, phospholipids, and free fatty acids.[4] The primary mechanism for its hypotriglyceridemic effect is believed to be a net inhibition of hepatic triglyceride synthesis.[4] It also normalizes apolipoprotein profiles in the context of hyperlipidemia.[4] Early research also pointed to the inhibition of pyruvate (B1213749) dehydrogenase, which would reduce the conversion of pyruvate to acetyl-CoA, a key precursor for fatty acid synthesis.[4][6]

Uricosuric and Anti-inflammatory Action

This compound and its analog, arthis compound (B1666086), possess uricosuric properties, meaning they increase the excretion of uric acid.[7][8][9] This is achieved through the inhibition of renal transporters responsible for uric acid reabsorption, including URAT1, OAT4, and OAT10.[7] This action makes it a potential treatment for hyperuricemia and gout.

Beyond its uricosuric effect, arthis compound has demonstrated anti-inflammatory activity, significantly reducing the incidence of gout flares.[10] The proposed mechanism for this effect is the activation of PPARγ, which in turn reduces the activity of caspase-1.[7] Caspase-1 is a critical enzyme in the inflammasome pathway, responsible for the processing and release of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, arthis compound can mitigate the inflammatory response associated with uric acid crystals.[7]

Quantitative Data Summary

| Parameter | Species/System | Effect of this compound/Derivative | Quantitative Measurement | Reference |

| Lipid Profile | Rats | Decrease in plasma lipids | 20-40% reduction in cholesterol, triglycerides, phospholipids, and free fatty acids | [4] |

| Fatty Acid Synthesis | Rat Adipocytes | Inhibition of fatty acid synthesis | IC50 of 0.9 mM, 2.3 mM, and 4.4 mM in 1%, 2%, and 4% albumin, respectively | [6] |

| Serum Uric Acid | Gout Patients | Reduction in serum uric acid | Mean change of -16.5% with 800 mg arthis compound | [10] |

| Gout Flare Incidence | Gout Patients | Reduction in gout flares | 46% decrease with 800 mg arthis compound vs. 300 mg allopurinol | [10] |

Experimental Protocols

In Vitro PPARγ Activation Assays

-

Objective: To determine the functional activity of halofenic acid on PPARγ.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK-293T) cells are commonly used.

-

Plasmids: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with peroxisome proliferator response elements (PPREs), and an expression plasmid for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain.

-

Treatment: Transfected cells are treated with varying concentrations of halofenic acid, a known full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Analysis: Luciferase activity is measured using a luminometer. The results are expressed as fold activation over the vehicle control. To test for antagonist activity, cells are co-treated with the full agonist and varying concentrations of halofenic acid.[1][3]

-

Mammalian Two-Hybrid Assays for Cofactor Interaction

-

Objective: To assess the ability of halofenic acid to mediate the interaction between PPARγ and its coactivators or corepressors.

-

Methodology:

-

Cell Line: Appropriate mammalian cell line (e.g., HEK-293T).

-

Plasmids: Cells are co-transfected with two hybrid plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another expressing a cofactor (e.g., N-CoR, SMRT, p300, CBP) fused to a transcriptional activation domain (e.g., VP16). A reporter plasmid with a promoter responsive to the DNA-binding domain is also included.

-

Treatment: Cells are treated with halofenic acid or a control compound.

-

Analysis: The interaction between PPARγ and the cofactor is quantified by measuring the expression of the reporter gene (e.g., luciferase).[1][3]

-

In Vivo Animal Models of Diabetes

-

Objective: To evaluate the antidiabetic and insulin-sensitizing effects of this compound in a physiological context.

-

Methodology:

-

Animal Model: Genetically diabetic and insulin-resistant models such as the ob/ob mouse or the obese Zucker (fa/fa) rat are used.

-

Treatment: Animals are administered daily doses of this compound (e.g., 200 mg/kg), a positive control (e.g., rosiglitazone 30 mg/kg), or a vehicle control over a defined period (e.g., 18-28 days).

-

Parameters Measured:

-

Body weight and food intake are monitored throughout the study.

-

Fasting plasma glucose and insulin levels are measured at baseline and at the end of the treatment period.

-

An oral glucose tolerance test (OGTT) is performed to assess glucose disposal and insulin sensitivity. Blood samples are taken at various time points after a glucose challenge to measure glucose and insulin concentrations, from which the area under the curve (AUC) is calculated.[1]

-

-

Conclusion

The mechanism of action of this compound is a compelling example of selective receptor modulation. Its ability to act as a SPPARγM confers insulin-sensitizing and glucose-lowering effects, while its influence on renal transporters and inflammatory pathways provides uricosuric and anti-inflammatory benefits. The dissociation of therapeutic efficacy from the adverse effects associated with full PPARγ agonists highlights the potential of this class of molecules. Further research into the precise gene regulatory networks modulated by this compound could unveil additional therapeutic applications and refine the development of next-generation metabolic and anti-inflammatory drugs.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound and clofibrate on lipid synthesis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on serum uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The uricosuric action of this compound (MK-185) in patients with hyperuricemia or uncomplicated primary gout and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arthis compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

Halofenate as a PPARγ Modulator: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of Halofenate and its active metabolite, halofenic acid (HA), as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM). This compound, originally developed as a hypolipidemic agent, has demonstrated significant potential in modulating metabolic pathways through its interaction with PPARγ. This document details the mechanism of action, binding characteristics, downstream signaling effects, and experimental protocols relevant to the study of this compound as a PPARγ modulator. Quantitative data is presented in structured tables, and key cellular and experimental processes are visualized through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, nuclear receptor signaling, and pharmacology.

Introduction to this compound and PPARγ

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. Thiazolidinediones (TZDs), a class of full PPARγ agonists, are effective insulin (B600854) sensitizers but are associated with undesirable side effects such as weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs) that aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.

This compound is a pro-drug that is rapidly converted in vivo to its active form, halofenic acid (HA).[1] Initially investigated for its lipid-lowering properties, subsequent studies revealed its function as an SPPARγM with antidiabetic potential.[1] Unlike full agonists, HA exhibits partial agonism and, in some contexts, antagonism towards full agonists, suggesting a distinct mechanism of PPARγ modulation.[1]

Mechanism of Action of Halofenic Acid

The selective modulation of PPARγ by halofenic acid is attributed to its unique interaction with the PPARγ ligand-binding domain (LBD). This interaction results in a specific conformational change in the receptor that differs from that induced by full agonists.

2.1 Binding to the PPARγ Ligand-Binding Domain

Halofenic acid directly binds to the ligand-binding domain of human PPARγ.[1] This has been demonstrated through competitive binding assays where HA displaces a fluorescent PPARγ ligand in a concentration-dependent manner.

2.2 Differential Recruitment of Co-factors

The functional output of PPARγ activation is dependent on the recruitment of co-activator and co-repressor proteins. Full agonists like rosiglitazone (B1679542) effectively displace corepressors (e.g., N-CoR and SMRT) and recruit coactivators (e.g., p300, CBP, and TRAP220).[1] In contrast, halofenic acid is effective at displacing corepressors but is notably inefficient at recruiting coactivators.[1] This differential co-factor recruitment is the molecular basis for its partial agonist activity.[1]

Signaling Pathways and Physiological Effects

The interaction of halofenic acid with PPARγ initiates a cascade of signaling events that lead to the modulation of target gene expression and subsequent physiological effects.

3.1 PPARγ Signaling Pathway

The canonical PPARγ signaling pathway is initiated by ligand binding, followed by heterodimerization with RXR and binding to PPREs in the promoter regions of target genes. This leads to the recruitment of the transcriptional machinery and subsequent gene expression. Halofenic acid, as a partial agonist, modulates this pathway by inducing a suboptimal conformational change in PPARγ, leading to a distinct pattern of gene regulation compared to full agonists.

3.2 Effects on Gene Expression

Halofenic acid selectively modulates the expression of a subset of PPARγ target genes.[1] This selective gene regulation is thought to contribute to its favorable therapeutic profile. In 3T3-L1 adipocytes, HA has been shown to modulate genes involved in fatty acid transport and metabolism.[1]

3.3 Metabolic and Anti-inflammatory Effects

The modulation of PPARγ by halofenic acid leads to several beneficial metabolic effects. It has been shown to improve insulin sensitivity and lower plasma glucose in diabetic animal models, comparable to rosiglitazone but without the associated weight gain.[1] Additionally, this compound has been noted for its triglyceride-lowering effects.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of halofenic acid with PPARγ.

Table 1: Binding Affinity of Halofenic Acid to PPARγ

| Compound | Assay Type | Parameter | Value | Reference |

| Halofenic Acid (HA) | Competitive Binding Assay | IC50 | ~32 µmol/l | |

| Halofenic Acid (HA) | Competitive Binding Assay | Ki | Not Reported | - |

Table 2: In Vitro Potency of Halofenic Acid in Reporter Assays

| Compound | Assay Type | Parameter | Value | Reference |

| Halofenic Acid (HA) | Reporter Gene Assay | EC50 | Not Reported | - |

| Halofenic Acid (HA) | Reporter Gene Assay | % Maximal Activation (vs. Rosiglitazone) | ~10-15% | [1] |

Table 3: Effects of Halofenic Acid on PPARγ Target Gene Expression

| Gene | Cell Type | Treatment | Fold Change | Reference |

| FABP4 (aP2) | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |

| CD36 | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |

| PEPCK | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |

Note: Specific fold-change values from quantitative PCR for halofenic acid treatment were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PPARγ modulator.

5.1 In Vitro Assays

5.1.1 Competitive PPARγ Ligand Binding Assay

This assay determines the ability of a test compound to displace a known fluorescent ligand from the PPARγ ligand-binding domain (LBD).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PPARγ-LBD in assay buffer.

-

Prepare a working solution of a fluorescent PPARγ ligand at a concentration close to its Kd.

-

Perform serial dilutions of halofenic acid in assay buffer to create a range of concentrations for the competition curve. A vehicle control (e.g., DMSO) should also be prepared.

-

-

Assay Setup:

-

In a microplate, add the PPARγ-LBD, the fluorescent ligand, and either halofenic acid or vehicle control to each well.

-

Include wells for total binding (no competitor) and non-specific binding (high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2-4 hours), protected from light.

-

-

Detection:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the fluorescence polarization values against the logarithm of the halofenic acid concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

5.1.2 Cell-Based PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ-LBD, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of halofenic acid, a positive control (e.g., rosiglitazone), and a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for compound-induced gene expression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 and maximal activation.

-

Conclusion and Future Directions

This compound, through its active metabolite halofenic acid, represents a promising selective PPARγ modulator. Its ability to dissociate corepressors from PPARγ without efficient recruitment of coactivators provides a molecular basis for its partial agonist activity. This mechanism appears to translate into beneficial metabolic effects, such as insulin sensitization, without the adverse side effects associated with full PPARγ agonists.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Gene Expression Analysis: Detailed studies to quantify the fold-changes in specific PPARγ target genes in response to halofenic acid are needed to build a more complete picture of its selective modulation.

-

In Vivo Efficacy and Safety: Long-term studies in relevant animal models and human clinical trials are necessary to confirm the long-term efficacy and safety of this compound for the treatment of metabolic diseases.

-

Structural Studies: Co-crystallization of the PPARγ-LBD with halofenic acid would provide valuable insights into the precise binding mode and the structural basis for its selective modulator activity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Halofenate: Molecular Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the scientific details of this compound.

Molecular Identity and Physicochemical Properties

This compound is identified as 2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate.[1] It is a racemic mixture.[2] this compound is a prodrug that is rapidly and completely converted in vivo to its active metabolite, halofenic acid (HA).[3][4] For in vitro studies, the acid form (HA) is typically used to accurately represent the active compound.[3]

Chemical Structure

| Identifier | Value |

| IUPAC Name | 2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate[1][5] |

| SMILES | CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F[1][5][6] |

| InChI | InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)[1][5][6] |

| InChIKey | BJBCSGQLZQGGIQ-UHFFFAOYSA-N[1][5][6] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C19H17ClF3NO4[1][2][5] |

| Molecular Weight | 415.8 g/mol [1][2] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in DMSO[5] |

| Stereochemistry | Racemic[2] |

Pharmacological Profile

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM) with antidiabetic, insulin-sensitizing, and lipid-lowering properties.[1][3][7] Historically, it was also recognized for its uricosuric and hypolipidemic effects.[8][9]

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Notes |

| IC50 (HA) | ~32 µmol/L[3][10] | Human PPARγ Ligand-Binding Domain | For displacement of a fluorescent PPARγ ligand.[3][10] |

| Cmax | 618 µg/mL | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |

| Tmax | 8 hours | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |

| AUC(0-24) | 11,242 µg·h·mL⁻¹ | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |

| Plasma Protein Binding | >99%[3] | Most species | [3] |

Mechanism of Action

The primary mechanism of action of this compound's active form, halofenic acid (HA), is the selective modulation of PPARγ.[3][7] Unlike full agonists such as thiazolidinediones (e.g., rosiglitazone), HA acts as a partial agonist/antagonist.[3][7][10]

This selective modulation is achieved through a distinct interaction with nuclear receptor cofactors. HA binding to PPARγ effectively displaces corepressors like N-CoR and SMRT, but it does not efficiently recruit coactivators such as p300, CBP, and TRAP220.[3][7][10] This differential regulation of cofactor interaction leads to the selective expression of a subset of PPARγ-responsive genes, which is thought to contribute to its antidiabetic effects without some of the side effects associated with full PPARγ agonists, such as weight gain.[3][7]

In addition to its effects on PPARγ, earlier studies indicated that this compound can inhibit the conversion of pyruvate (B1213749) to acetyl CoA.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacological effects of this compound and its active metabolite, halofenic acid (HA).

PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of HA to the PPARγ ligand-binding domain (LBD).

Methodology:

-

A competitive binding assay is employed using a human-derived recombinant PPARγ LBD.[3][10]

-

A fluorescently labeled PPARγ ligand is used as the reporter probe.[10]

-

The PPARγ LBD is incubated with the fluorescent ligand in the presence of varying concentrations of the test compound (HA) or a reference compound (e.g., rosiglitazone).[3]

-

The displacement of the fluorescent ligand is measured using an appropriate detection method, such as fluorescence polarization.[10]

-

The concentration of HA that displaces 50% of the fluorescent ligand is determined and reported as the IC50 value.[3][10]

Mammalian Two-Hybrid Assay for Cofactor Interaction

Objective: To assess the ability of HA to modulate the interaction between PPARγ and nuclear corepressors or coactivators.

Methodology:

-

HEK-293T cells are co-transfected with a luciferase reporter plasmid and expression plasmids for the GAL4 DNA-binding domain fused to the cofactor of interest (e.g., N-CoR, SMRT, p300) and the PPARγ LBD.[3]

-

Transfected cells are treated with vehicle (DMSO), a full agonist (e.g., rosiglitazone), or varying concentrations of HA.[3][10]

-

The interaction between PPARγ and the cofactor is quantified by measuring the activity of the luciferase reporter gene.[10]

-

Displacement of corepressors is observed as a decrease in luciferase activity, while recruitment of coactivators results in an increase.

In Vivo Antidiabetic Efficacy Study in Obese Zucker (fa/fa) Rats

Objective: To evaluate the insulin-sensitizing and glucose-lowering effects of this compound in a rodent model of insulin resistance and obesity.

Methodology:

-

Male obese Zucker (fa/fa) rats are used for the study.[3]

-

Animals are divided into treatment groups: vehicle control, this compound (e.g., 200 mg/kg), and a positive control like rosiglitazone (B1679542) (e.g., 30 mg/kg).[3]

-

The compounds are administered daily via oral gavage for a specified period (e.g., 28 days).[3]

-

Body weight and food intake are monitored regularly throughout the study.[3]

-

An oral glucose tolerance test (OGTT) is performed after a period of treatment (e.g., on day 20).[3]

-

Rats are fasted for 6 hours prior to the OGTT.

-

A baseline blood sample is collected.

-

A glucose solution (e.g., 20%) is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration to measure plasma glucose and insulin levels.[3]

-

-

The area under the curve (AUC) for both glucose and insulin is calculated to assess improvements in glucose tolerance and insulin sensitivity.[3]

References

- 1. This compound | C19H17ClF3NO4 | CID 33584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: an effective hypolipemia- and hypouricemia-inducing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Halofenate: A Technical Guide to its History and Initial Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenate, a compound first investigated in the 1970s, holds a unique place in pharmacological history. Initially developed as a hypolipidemic and hypouricemic agent, it was later serendipitously discovered to possess antihyperglycemic properties. This technical guide provides an in-depth exploration of the history of this compound, a detailed account of its initial clinical trials, and an overview of its primary mechanism of action as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.

History and Discovery

This compound emerged during a period of active research into therapies for hyperlipidemia. Early studies in the 1970s identified its potential to lower serum triglycerides and uric acid levels.[1][2] This dual activity made it a promising candidate for patients presenting with both conditions, which are often co-morbid. The uricosuric effect of this compound was considered comparable to probenecid, a standard treatment for gout at the time.

A pivotal turn in the story of this compound was the unexpected observation of its glucose-lowering effects in patients with type 2 diabetes. This discovery, made during clinical investigations for its lipid and urate-lowering properties, opened a new avenue of research into its potential as an antidiabetic agent.[3] This unforeseen therapeutic benefit ultimately led to the understanding of its mechanism of action at the molecular level.

Mechanism of Action: A Selective PPAR-γ Modulator

Subsequent research revealed that this compound and its active metabolite, halofenic acid, function as selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulators (SPPARγMs). PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.

Unlike full PPAR-γ agonists, such as the thiazolidinediones (TZDs), this compound exhibits partial agonism. This means it binds to and activates PPAR-γ but elicits a weaker transcriptional response compared to full agonists. A key aspect of its selective modulation is its differential recruitment of co-regulatory proteins. This compound has been shown to effectively displace corepressors (like N-CoR and SMRT) from the PPAR-γ complex but is less efficient at recruiting coactivators (such as p300, CBP, and TRAP 220).[4][5] This nuanced interaction with the PPAR-γ signaling pathway is believed to be responsible for its unique clinical profile, including its insulin-sensitizing effects without the significant weight gain and edema associated with full PPAR-γ agonists.

Signaling Pathway Diagram

Initial Clinical Trials

The initial clinical trials of this compound were conducted in the 1970s and primarily focused on its efficacy as a hypolipidemic and uricosuric agent. These early studies were crucial in establishing the drug's safety profile and therapeutic potential.

Hyperlipidemia Trials

Clinical investigations into this compound's effect on serum lipids often involved comparisons with clofibrate (B1669205), a commonly prescribed lipid-lowering agent at the time.

Table 1: Summary of a Two-Year Crossover Trial of this compound and Clofibrate in Type IV Hyperlipoproteinemia

| Parameter | This compound | Clofibrate |

| Number of Patients | 12 | 12 |

| Study Design | Double-blind, crossover | Double-blind, crossover |

| Duration | 2 years | 2 years |

| Effect on Triglycerides | Equally effective in lowering | Equally effective in lowering |

| Effect on Cholesterol | Equally effective in lowering | Equally effective in lowering |

| Effect on LDL | No significant change | Significant increase |

| Effect on Uric Acid | Greater hypouricemic effect | Less hypouricemic effect |

Data synthesized from a 1975 study.

Experimental Protocol: Two-Year Crossover Trial

The following provides a generalized experimental protocol based on the design of the early hyperlipidemia trials:

-

Patient Selection: Patients with a diagnosis of Type IV hyperlipoproteinemia were recruited. Key inclusion criteria would have included elevated baseline serum triglyceride levels. Exclusion criteria likely involved secondary causes of hyperlipidemia and significant renal or hepatic disease.

-

Study Design: A double-blind, crossover design was employed. Patients were randomly assigned to receive either this compound or clofibrate for a specified period (e.g., one year), followed by a washout period, and then crossed over to the other treatment for a similar duration.

-

Dosage: The specific dosages used in these early trials would need to be referenced from the full-text publications.

-

Monitoring: Blood samples were collected at regular intervals to measure plasma triglyceride, cholesterol, lipoprotein fractions, and uric acid levels. Safety parameters, including liver function tests and creatine (B1669601) phosphokinase, were also monitored.

-

Data Analysis: Statistical analyses were performed to compare the effects of this compound and clofibrate on the measured lipid and urate parameters.

Hyperuricemia and Gout Trials

This compound's uricosuric properties were investigated in patients with hyperuricemia and gout, often in conjunction with hyperlipidemia.

Table 2: Summary of a Trial on the Uricosuric Action of this compound

| Parameter | This compound | Placebo |

| Patient Population | Hyperuricemia and/or uncomplicated primary gout with hyperlipidemia | Hyperuricemia and/or uncomplicated primary gout with hyperlipidemia |

| Primary Outcome | Change in serum uric acid | Change in serum uric acid |

| Key Finding | Significant reduction in serum uric acid | No significant change |

Data synthesized from a 1973 study.

Experimental Protocol: Uricosuric Action Trial

A representative experimental workflow for these early trials is depicted below:

Conclusion

The history of this compound is a compelling example of serendipity in drug discovery and the evolution of our understanding of pharmacological mechanisms. Initially developed for its lipid and urate-lowering effects, its unexpected antihyperglycemic properties led to the elucidation of its role as a selective PPAR-γ modulator. The initial clinical trials of the 1970s, though lacking the complexity of modern studies, laid the essential groundwork for establishing its safety and efficacy. The unique mechanism of action of this compound, distinguishing it from full PPAR-γ agonists, continues to be an area of interest for the development of novel therapeutics with improved side-effect profiles for metabolic disorders. Further investigation into the nuances of selective PPAR-γ modulation holds promise for the future of drug development in this field.

References

- 1. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

Halofenate effects on lipid metabolism

An In-Depth Technical Guide on the Effects of Halofenate on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hypolipidemic and hypouricemic agent that has demonstrated significant effects on lipid and glucose metabolism. Initially developed in the 1970s, its multifaceted mechanism of action continues to be of interest to researchers. This technical guide provides a comprehensive overview of this compound's impact on lipid metabolism, detailing its molecular mechanisms, quantitative effects from preclinical and clinical studies, and relevant experimental protocols. The primary mechanism for its triglyceride-lowering effect is the inhibition of hepatic triglyceride synthesis. Furthermore, its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator, which contributes to its insulin-sensitizing properties. This document synthesizes key findings to serve as a resource for professionals in pharmacology and drug development.

Mechanism of Action

This compound exerts its effects on lipid metabolism through several distinct, yet potentially interconnected, pathways. It is administered as a prodrug ester, which is rapidly and completely hydrolyzed in vivo to its active form, halofenic acid (HA).[1][2]

Inhibition of Hepatic Triglyceride Synthesis

The primary mechanism responsible for this compound's potent hypotriglyceridemic activity is the net inhibition of hepatic triglyceride synthesis.[3][4][5] Kinetic studies in rats demonstrated that treatment with this compound (0.10%) decreased the labeling of serum triglycerides by 75-80% without altering their fractional turnover rates.[4][5] This indicates a reduction in the production and secretion of triglycerides from the liver, rather than an increase in their clearance from circulation.[4][5] This leads to a reduction in very low-density lipoprotein (VLDL) levels in the plasma.[3]

Selective PPAR-γ Modulation

Halofenic acid (HA) has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator (SPPARγM).[1][6][7] Unlike full PPAR-γ agonists such as thiazolidinediones (TZDs), HA acts as a partial agonist.[1][7] Reporter gene assays have shown that HA's activation of PPAR-γ is only about 10-15% of that achieved by the full agonist rosiglitazone.[1] Notably, HA does not activate PPAR-α or PPAR-δ.[1][2]

The partial agonism of HA is attributed to its differential effects on cofactor recruitment. It effectively displaces corepressors (like N-CoR and SMRT) from the PPAR-γ receptor but is inefficient at recruiting coactivators (such as p300, CBP, and TRAP220).[1][2][7] This selective modulation is thought to be responsible for its insulin-sensitizing and glucose-lowering effects, observed particularly in diabetic subjects, without the significant weight gain associated with full PPAR-γ agonists.[1][7]

Other Reported Mechanisms

Early in vitro studies reported that this compound inhibits pyruvate (B1213749) dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA.[3][8] This was observed in isolated rat adipocytes and was proposed to contribute to the inhibition of fatty acid synthesis.[3][8] However, the primary hypotriglyceridemic effect is more strongly attributed to the inhibition of hepatic triglyceride synthesis rather than direct inhibition of fatty acid synthesis in adipose tissue.[3]

Quantitative Data on Lipid Profile Modulation

This compound's effects on plasma lipids have been quantified in both preclinical animal models and human clinical trials.

Table 1: Summary of this compound Effects on Plasma Lipids in Animal Studies

| Animal Model | Dosage | Duration | Triglycerides | Cholesterol | Other Lipids | Reference |

| Rats | 0.02-0.10% in diet | 2-14 days | ↓ 20-40% | ↓ 20-40% | Phospholipids ↓ 20-40% | [3] |

| Rats (Normal, fat-free diet) | 0.10% in diet | 14 days | ↓ 75-80% (serum TG labeling) | Not Reported | Not Reported | [4][5] |

| Rats (Sucrose-induced hyperlipidemia) | 0.02-0.10% in diet | 2-14 days | ↓ (Normalization) | ↓ (Normalization) | VLDL ↓, HDL ↓ | [3] |

| Obese Zucker (fa/fa) rats | 200 mg/kg/day (oral) | 28 days | ↓ (Data not quantified) | Not Reported | Not Reported | [1][2] |

Table 2: Summary of this compound Effects on Plasma Lipids in Human Clinical Trials

| Patient Population | Comparison | Duration | Triglyceride Lowering | Cholesterol Lowering | Reference |

| Type IV Hyperlipoproteinemia | Clofibrate (B1669205), Placebo | 1 year | Significant reduction, similar to clofibrate | No significant effect on baseline levels | [9] |

| Type II Hyperlipoproteinemia | Clofibrate | 48-96 weeks | 57% of patients responded with a mean ↓ of 27-34% | 56-59% of patients responded with a mean ↓ of 12% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo and in vitro studies on this compound.

In Vivo Protocol: Hypolipidemic Effects in a Rat Model

This protocol is synthesized from methodologies used to assess the hypotriglyceridemic action of this compound in rats.[4][5]

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimation: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) and provided with standard chow and water ad libitum for one week.

-

Dietary Regimen: Rats are fed a fat-free, high-carbohydrate diet to induce hepatic lipogenesis. The diet is supplemented with either:

-

Control (no drug)

-

This compound (0.02% or 0.10% w/w)

-

Clofibrate (0.25% w/w) as a comparator.

-

-

Treatment Duration: The specialized diets are provided for 14 days.

-

Kinetic Analysis of Triglyceride Synthesis:

-

On day 14, rats are fasted overnight and then injected intravenously with a tracer, such as [2-³H]glycerol.

-

Serial blood samples are collected via the tail vein at multiple time points (e.g., 0, 5, 10, 20, 40, 60, 90, 120, 150 minutes) post-injection.

-

Plasma is isolated by centrifugation.

-

-

Lipid Extraction and Analysis:

-

Total lipids are extracted from plasma samples using a chloroform-methanol (2:1, v/v) solution.

-

Triglycerides are isolated from the total lipid extract using thin-layer chromatography (TLC).

-

The radioactivity (³H) in the triglyceride fraction is measured using liquid scintillation counting.

-

-

Data Analysis: The appearance and clearance curves of ³H-labeled triglycerides are plotted to determine the triglyceride formation and fractional turnover rates, allowing for a quantitative assessment of the drug's effect on hepatic synthesis.

In Vitro Protocol: PPAR-γ Reporter Gene Assay

This protocol is based on the methods used to determine halofenic acid's activity as a PPAR-γ modulator.[1][2]

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

Expression Plasmid: A plasmid containing the ligand-binding domain (LBD) of human PPAR-γ fused to the GAL4 DNA-binding domain.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).

-

-

Cell Culture and Transfection:

-

HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded into multi-well plates and allowed to attach.

-

Cells are co-transfected with the PPAR-γ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of:

-

Halofenic Acid (HA) (e.g., 0.1 to 100 µM)

-

Rosiglitazone (a full PPAR-γ agonist, as a positive control)

-

Vehicle (e.g., DMSO, as a negative control)

-

-

-

Incubation: Cells are incubated with the compounds for 18-24 hours.

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is calculated for each compound concentration.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for interpreting its biological effects.

-

Prodrug Activation: this compound is an ester prodrug that is rapidly and completely converted to its active free acid form, halofenic acid (HA), in vivo.[1][2] In vitro studies should therefore utilize HA to accurately mimic the active form of the drug.[1]

-

Bioavailability and Protein Binding: The drug is highly bioavailable and exhibits a long half-life in most species. It is also highly bound to plasma proteins (>99%), which contributes to high plasma drug levels.[1]

-

Pharmacokinetic Parameters: In a study with rats treated with this compound, the following average pharmacokinetic parameters for HA were observed over a 24-hour period:[1]

-

C_max_ (Maximum Concentration): 618 µg/mL

-

T_max_ (Time to Maximum Concentration): 8 hours

-

AUC_(0-24)_ (Area Under the Curve): 11,242 µg·h·mL⁻¹

-

Conclusion

This compound is a multi-functional metabolic regulator with significant effects on lipid metabolism. Its primary lipid-lowering action is mediated by the inhibition of hepatic triglyceride synthesis, leading to reduced plasma triglyceride and VLDL levels. Concurrently, its active metabolite, halofenic acid, functions as a selective PPAR-γ modulator, providing a distinct mechanism for its observed insulin-sensitizing effects without the full adipogenic activity of other PPAR-γ agonists. The comprehensive data from preclinical and clinical studies, supported by detailed experimental protocols, underscore this compound's complex but well-defined role in metabolic regulation. This technical guide provides a foundational resource for scientists and researchers investigating novel therapeutic strategies for dyslipidemia and related metabolic disorders.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and clofibrate: mechanism of hypotriglyceridemic action in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound and clofibrate on lipid synthesis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-year trials with this compound, clofibrate, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in the treatment of type II hyperlipoproteinemia. Double blind comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halofenate and its Uric Acid Reduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of halofenate, a multifaceted therapeutic agent, with a primary focus on its mechanisms for reducing serum uric acid (sUA). It delves into the core signaling pathways, presents quantitative data from key studies, and outlines the detailed experimental protocols used to elucidate its activity.

Introduction: The Challenge of Hyperuricemia

Hyperuricemia, an excess of uric acid in the blood, is a primary driver of gout, a painful form of inflammatory arthritis.[1] The condition arises from either the overproduction or, more commonly, the underexcretion of uric acid.[1][2] Renal excretion handles approximately two-thirds of uric acid elimination, making the kidney's transport system a critical target for therapeutic intervention.[1] Uricosuric agents, which enhance the renal excretion of uric acid, are a key class of drugs for managing hyperuricemia.[3][4] this compound, a drug developed in the 1970s, has demonstrated significant uricosuric effects alongside beneficial impacts on lipid and glucose metabolism.[5][6] This guide explores the molecular underpinnings of these effects.

This compound: From Hypolipidemic to Multifunctional Modulator

This compound is administered as a prodrug ester, which is rapidly and completely converted in vivo to its active form, halofenic acid (HA).[5][7] Initially investigated as a hypolipidemic agent for lowering triglycerides, its potent uricosuric and glucose-lowering properties were subsequently discovered.[5][7] Further research led to the development of arthis compound (B1666086), the R-enantiomer of this compound, which retains the uricosuric and anti-inflammatory properties while being a non-agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), thereby separating the uric acid-lowering effects from the direct glucose and lipid metabolism modulation seen with the racemic mixture.[8][9]

Core Mechanism I: Uricosuric Action via Renal Transporter Inhibition

The primary mechanism for this compound's uric acid-lowering effect is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[4][10] This action is mediated by the blockade of specific organic anion transporters.

3.1 The Renal Urate Transport System Uric acid homeostasis is maintained by a complex interplay of transporters in the renal proximal tubule. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a major protein responsible for the reabsorption of uric acid from the renal filtrate back into the blood.[2][4][11] Other transporters, including Organic Anion Transporter 4 (OAT4) and OAT10, also play a role in this reabsorption process.[8][12] By inhibiting these transporters, uricosuric agents increase the amount of uric acid excreted in the urine, thereby lowering serum levels.[1][11]

3.2 this compound as a URAT1 Inhibitor The active metabolite of arthis compound, arthis compound acid, is a potent inhibitor of URAT1, OAT4, and OAT10.[8][9][12] This inhibitory action directly competes with uric acid for reabsorption, leading to a significant uricosuric effect. Unlike xanthine (B1682287) oxidase inhibitors such as allopurinol, this compound does not affect the production of uric acid.[8][12]

Core Mechanism II: Metabolic and Anti-Inflammatory Modulation

Beyond its uricosuric activity, this compound exhibits significant effects on glucose and lipid metabolism, which are primarily attributed to its function as a Selective Peroxisome Proliferator-Activated Receptor γ (SPPARγM) modulator.[5][13]

4.1 PPARγ Modulation Halofenic acid, the active form of the racemate, binds to and selectively modulates PPARγ.[5][7] It acts as a partial agonist/antagonist, meaning it can displace corepressors from the receptor but is inefficient at recruiting coactivators, resulting in a distinct gene expression profile compared to full agonists like thiazolidinediones (TZDs).[7][13] This modulation is linked to the observed reductions in plasma glucose and triglycerides in type 2 diabetic patients.[5]

4.2 Anti-Inflammatory Effects Arthis compound has been shown to possess anti-inflammatory properties, which are particularly relevant for preventing gout flares that often occur upon initiation of urate-lowering therapy.[8] Studies suggest this effect is mediated by the activation of PPARγ, which in turn reduces the activity of caspase-1 and the subsequent production of inflammatory cytokines like IL-1β and IL-18 in response to uric acid crystals.[9]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the inhibitory activity and clinical efficacy of this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of Arthis compound Acid on Uric Acid Transporters

| Transporter | Arthis compound Acid IC₅₀ (µM) | Probenecid IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| URAT1 | 92 | 750 | 0.30 | [12] |

| OAT4 | 2.6 | 29 | 1.5 | [12] |

| OAT10 | 53 | 1,000 | >3 |[12] |

Table 2: Summary of Clinical Effects of this compound

| Parameter | Effect | Population | Reference |

|---|---|---|---|

| Serum Uric Acid | Significant Reduction | Hyperuricemic/Gout Patients | [6][14][15] |

| Serum Triglycerides | Significant Reduction | Dyslipidemic Patients | [5][16] |

| Plasma Glucose | Significant Reduction | Type 2 Diabetic Patients | [5][13] |

| Plasma Insulin | Significant Reduction | Type 2 Diabetic Patients |[5] |

Experimental Protocols

The characterization of this compound's activity involves a series of standardized in vitro and in vivo assays.

6.1 In Vitro Urate Transporter Inhibition Assay This assay is fundamental for determining the inhibitory potency (IC₅₀) of a compound against specific uric acid transporters.[2]

-

Objective: To quantify the inhibition of URAT1, OAT4, or OAT10-mediated uric acid uptake by arthis compound acid.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). Cells are transiently transfected with plasmids expressing the human transporter of interest (e.g., hURAT1, hOAT4, hOAT10) using a suitable transfection reagent. Parental (non-transfected) HEK293 cells serve as a negative control.

-

Uptake Assay: 24-48 hours post-transfection, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). The cells are then incubated with a solution containing ¹⁴C-labeled uric acid and varying concentrations of the test compound (arthis compound acid) or a reference inhibitor (probenecid).

-

Incubation and Lysis: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C and then stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in parental cells from that in transfected cells. IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.[12]

-

6.2 In Vivo Hyperuricemic Animal Model Efficacy Study This model is used to evaluate the in vivo efficacy of uricosuric agents in lowering serum uric acid.[2]

-

Objective: To assess the sUA-lowering effect of this compound in an animal model with induced hyperuricemia.

-

Methodology:

-

Animal Model: Rodent models (e.g., mice or rats) are typically used. Hyperuricemia is induced, for example, by administering a uricase inhibitor like potassium oxonate, as rodents naturally possess the uricase enzyme which degrades uric acid.[17]

-

Drug Administration: Animals are divided into treatment groups (vehicle control, positive control like benzbromarone, and various doses of the test compound, this compound). The drug is administered, typically via oral gavage.

-

Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). Urine may also be collected using metabolic cages to measure urinary uric acid excretion.

-

Sample Analysis: Serum and urine samples are analyzed for uric acid concentration using enzymatic colorimetric assays or HPLC.

-

Data Analysis: The percentage change in sUA from baseline is calculated for each treatment group and compared with the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Conclusion

This compound and its enantiomer arthis compound are potent uricosuric agents that function primarily by inhibiting key renal transporters, including URAT1, OAT4, and OAT10, leading to increased urinary excretion of uric acid. In addition to this primary mechanism, this compound's modulation of PPARγ confers beneficial metabolic and anti-inflammatory effects, making it a molecule of significant interest for treating hyperuricemia, particularly in patients with co-morbid metabolic conditions. The robust in vitro and in vivo methodologies outlined in this guide are crucial for the continued investigation and development of this and other novel uricosuric therapies.

References

- 1. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. Uricosuric - Wikipedia [en.wikipedia.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. This compound. Its selection and trial as a primary uricosuric agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. ClinPGx [clinpgx.org]

- 12. FRI0403 Arthis compound, a novel uricosuric agent, is an inhibitor of human URIC acid transporters | Semantic Scholar [semanticscholar.org]

- 13. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on serum uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The uricosuric action of this compound (MK-185) in patients with hyperuricemia or uncomplicated primary gout and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery of Halofenate's Antidiabetic Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed in the 1970s as a hypolipidemic and hypouricemic agent, halofenate was serendipitously observed to possess significant glucose-lowering properties in patients with type 2 diabetes.[1][2] This discovery prompted further investigation, leading to the elucidation of its unique mechanism of action as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM). This whitepaper provides an in-depth technical guide to the core findings surrounding this compound's antidiabetic effects, detailing its molecular interactions, and summarizing the key preclinical data that defined its therapeutic potential.

Introduction: An Unforeseen Antidiabetic Agent

This compound, a phenoxy acetic acid derivative, was originally designed to manage dyslipidemia and hyperuricemia.[1][2][3] During clinical studies, a consistent and noteworthy reduction in plasma glucose and insulin (B600854) levels was observed in diabetic subjects, an effect that was independent of its lipid-lowering action.[1][2] This unexpected finding shifted the research focus towards understanding the underlying mechanism of its glycemic control. This compound is administered as a prodrug ester, which is rapidly converted to its active form, halofenic acid (HA), in vivo.

Mechanism of Action: A Selective PPARγ Modulator

Subsequent research revealed that this compound's antidiabetic effects are mediated through its interaction with peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][2][4] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), halofenic acid acts as a partial agonist/antagonist.[1][3][4] This selective modulation of PPARγ (SPPARγM) results in a distinct downstream gene expression profile, leading to improved insulin sensitivity with a potentially more favorable side-effect profile, particularly concerning weight gain.[1][2]

The partial agonism of HA is attributed to its differential interaction with transcriptional co-regulators. HA effectively displaces corepressors like N-CoR and SMRT from the PPARγ ligand-binding domain, a crucial step in receptor activation.[1][4] However, it inefficiently recruits coactivators such as p300, CBP, and TRAP220, which are necessary for robust transcriptional activation.[1][4] This nuanced interaction is the molecular basis for its classification as a SPPARγM.

Quantitative Preclinical Data

In Vitro Studies

In vitro assays were fundamental in characterizing the interaction of halofenic acid with PPARγ and its functional consequences.

| Assay Type | Key Finding | Quantitative Data | Reference |

| PPARγ Competitive Binding Assay | HA directly binds to the human PPARγ ligand-binding domain. | IC50 of ~32 μmol/l | [1][4] |

| PPARγ Transactivation Assay | HA acts as a partial PPARγ agonist. | ~10–15% of the activation achieved by rosiglitazone. | [1] |

| Adipocyte Differentiation Assay | HA exhibits weak adipogenic activity and can antagonize rosiglitazone-induced differentiation in human preadipocytes. | - | [1][4] |

| Gene Expression Analysis (3T3-L1 adipocytes) | HA selectively modulates the expression of PPARγ-responsive genes. | - | [1][2] |

In Vivo Animal Studies

Studies in diabetic and insulin-resistant rodent models provided crucial evidence of this compound's antidiabetic efficacy.

Table 2: Effects of this compound in ob/ob Mice

| Parameter | Treatment Group | Result | % Change vs. Vehicle | Reference |

| Fasting Plasma Glucose | This compound (200 mg/kg) | Significant Reduction | ↓ | [1] |

| Fasting Plasma Insulin | This compound (200 mg/kg) | Significant Reduction | ↓ | [1] |

| ED50 for Glucose Lowering | This compound | 132 mg/kg | - | [1] |

Table 3: Effects of this compound in Obese Zucker (fa/fa) Rats (28-day study)

| Parameter | Vehicle | This compound (200 mg/kg/day) | Rosiglitazone (30 mg/kg/day) | Reference |

| Fasting Plasma Insulin (ng/dl) | 4.17 ± 0.60 | 1.50 ± 0.17 (P < 0.001) | 1.53 ± 0.15 (P < 0.001) | [1] |

| Body Weight Gain (g) | Significant Gain | No Significant Gain | Significant Gain | [1] |

Key Experimental Protocols

PPARγ Competitive Binding Assay

-

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPARγ ligand from the human PPARγ ligand-binding domain (LBD). The decrease in fluorescence polarization is proportional to the binding affinity of the test compound.

-

Methodology:

-

A commercially available kit (e.g., PolarScreen™ PPARγ Competitor Assay, Green, Invitrogen) is utilized.

-

The human PPARγ-LBD is incubated with a fluorescent PPARγ ligand.

-

Increasing concentrations of halofenic acid or a positive control (e.g., rosiglitazone) are added.

-

The fluorescence polarization is measured, and the IC50 value is calculated.[1]

-

PPARγ Transactivation Assay (GAL4 Hybrid System)

-

Principle: This cell-based reporter assay quantifies the ability of a compound to activate PPARγ. The PPARγ-LBD is fused to the GAL4 DNA-binding domain. Upon ligand binding, this fusion protein activates the transcription of a luciferase reporter gene under the control of a GAL4 upstream activating sequence.

-

Methodology:

-

HEK-293T cells are co-transfected with a plasmid expressing the GAL4-human PPARγ-LBD fusion protein and a luciferase reporter plasmid.

-

Transfected cells are treated with varying concentrations of halofenic acid or a full agonist (rosiglitazone).

-

Cell lysates are assayed for luciferase activity, which is indicative of PPARγ activation.[4]

-

In Vivo Efficacy Study in ob/ob Mice

-

Principle: The ob/ob mouse is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia, hyperglycemia, and hyperinsulinemia. It is used to assess the acute antidiabetic effects of test compounds.

-

Methodology:

-

Male, 8-week-old ob/ob mice are used.

-

Mice are treated with vehicle or varying doses of this compound.

-

Blood samples are collected at specified time points (e.g., 3 hours after the third dose) for the measurement of fasting plasma glucose and insulin concentrations.[1]

-

Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups.[1]

-

Insulin Sensitization Study in Obese Zucker (fa/fa) Rats

-

Principle: The obese Zucker (fa/fa) rat is a model of insulin resistance, characterized by normoglycemia and hyperinsulinemia. It is used to evaluate the long-term effects of compounds on insulin sensitivity.

-

Methodology:

-

Rats are treated orally, once daily, for an extended period (e.g., 28 days) with vehicle, this compound, or a positive control like rosiglitazone.[1]

-

Body weight is monitored throughout the study.

-

An oral glucose tolerance test (OGTT) is performed after a set number of doses (e.g., 18 days) to assess improvements in glucose disposal and insulin response.[1]

-

Plasma glucose and insulin levels are measured at various time points during the OGTT, and the area under the curve (AUC) is calculated.

-

Conclusion

The discovery of this compound's antidiabetic properties is a compelling example of drug repositioning and has significantly contributed to the understanding of PPARγ modulation. Its unique profile as a SPPARγM, offering robust insulin sensitization with a reduced risk of weight gain compared to full agonists, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research and development in the pursuit of safer and more effective treatments for type 2 diabetes.

References

Halofenate's Interaction with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenate, a drug initially developed for its lipid-lowering properties, has garnered significant interest for its effects on glucose metabolism and insulin (B600854) sensitivity.[1][2] Subsequent research has revealed that its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM).[1][3][4] This technical guide provides an in-depth analysis of the molecular interactions between this compound and nuclear receptors, with a primary focus on PPARγ. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Interaction with PPARγ

The following tables summarize the key quantitative data regarding the interaction of halofenic acid (HA), the active form of this compound, with PPARγ and its effect on gene expression.

Table 1: Binding Affinity and Potency of Halofenic Acid (HA) for PPARγ

| Parameter | Value (μM) | Description | Reference |

| IC50 | ~32 | Concentration of HA required to displace 50% of a fluorescent PPARγ ligand in a competitive binding assay. | [3] |

| EC50 (human PPARγ) | ~10-20 | Concentration of HA required to achieve 50% of its maximal activation of human PPARγ in a GAL4 hybrid reporter gene assay. | [3] |

| EC50 (mouse PPARγ) | ~30 | Concentration of HA required to achieve 50% of its maximal activation of mouse PPARγ in a GAL4 hybrid reporter gene assay. | [3] |

Table 2: Halofenic Acid (HA) Mediated Displacement of Corepressors from PPARγ

| Corepressor | Ki (μM) | Description | Reference |

| N-CoR | ~7.6 | Inhibition constant for the displacement of the corepressor N-CoR from PPARγ by HA. | [3] |

| SMRT | ~48 | Inhibition constant for the displacement of the corepressor SMRT from PPARγ by HA. | [3] |

Table 3: Effect of Halofenic Acid (HA) on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

| Gene | Fold Change vs. Control (DMSO) | Biological Function | Reference |

| HSD11B1 | ~2.5 | Cortisol metabolism | [1] |

| SREBP1 | ~0.8 (downregulation) | Lipogenesis | [1] |

| PPARγ | ~1.2 | Adipogenesis, lipid metabolism | [1] |

| COX6A2 | ~1.5 | Mitochondrial respiration | [1] |

| PDHK4 | ~3.0 | Glucose metabolism | [1] |

| ANGPTL4 | ~4.0 | Lipid metabolism, angiogenesis | [1] |

| GyK | No significant change | Glycerol metabolism | [1] |

| PEPCK | No significant change | Gluconeogenesis | [1] |

| FABP4 | No significant change | Fatty acid uptake and transport | [1] |

| CD36 | No significant change | Fatty acid uptake | [1] |

Signaling Pathways and Molecular Interactions

This compound, through its active metabolite halofenic acid, selectively modulates the activity of PPARγ. Unlike full agonists, HA exhibits a unique mechanism of action characterized by partial agonism. This involves the displacement of corepressors from the PPARγ ligand-binding domain without the efficient recruitment of coactivators, leading to a distinct pattern of downstream gene expression.

Caption: this compound's mechanism of action on PPARγ.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GAL4 Hybrid Reporter Gene Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor. It utilizes a chimeric receptor where the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon activation by a ligand, drives the expression of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).

Workflow:

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

An In-depth Technical Guide on Halofenate and NLRP3 Inflammasome Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, targeting the NLRP3 pathway presents a significant therapeutic opportunity. Halofenate, and its active metabolite Arthis compound (B1666086), have emerged as compounds of interest, not only for their established uricosuric effects in treating gout but also for their potent anti-inflammatory properties. This document provides a comprehensive overview of the NLRP3 inflammasome signaling cascade, details the modulatory mechanism of this compound/Arthis compound, presents available quantitative data, and outlines key experimental protocols for studying these interactions.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process crucial for the innate immune response. It acts as a cellular sensor for a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Canonical Activation: A Two-Signal Model

The most well-characterized activation mechanism requires two distinct signals:

-

Signal 1 (Priming): This initial signal is typically provided by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α). These stimuli activate the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β. This ensures the cell is stocked with the necessary proteins for a rapid response.

-

Signal 2 (Activation): A second, diverse stimulus triggers the assembly of the inflammasome complex. These stimuli do not bind NLRP3 directly but induce cellular stress signals such as:

-

Potassium (K+) efflux

-

Mitochondrial dysfunction and reactive oxygen species (ROS) production

-

Lysosomal rupture

-

Calcium (Ca2+) mobilization

-

Upon sensing these signals, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.

Downstream Effector Functions

Active caspase-1 is a protease with two primary functions:

-

Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted.

-

Pyroptosis: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. These pores also serve as a conduit for the release of mature IL-1β and IL-18.

This compound and Arthis compound: Mechanism of NLRP3 Modulation